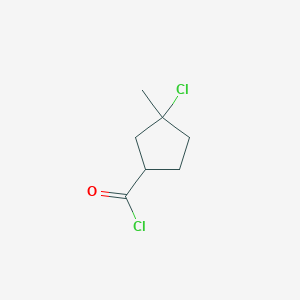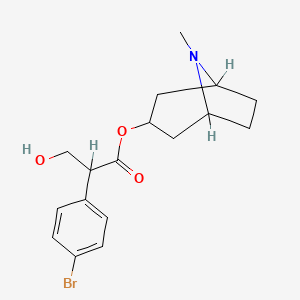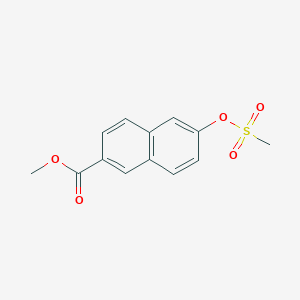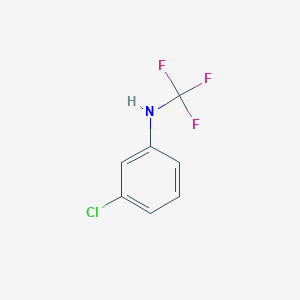
4-cyano-N-cyclopropylpyridine-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyano-N-cyclopropylpyridine-2-sulfonamide is a chemical compound with the molecular formula C9H9N3O2S and a molecular weight of 223.25 g/mol . This compound features a sulfonamide group, a cyano group, and a cyclopropyl group attached to a pyridine ring. Sulfonamides are known for their wide range of pharmacological activities, including antibacterial, diuretic, and hypoglycemic properties .
Métodos De Preparación
The synthesis of 4-cyano-N-cyclopropylpyridine-2-sulfonamide typically involves the reaction of 4-cyanopyridine with cyclopropylamine and a sulfonyl chloride derivative. The reaction conditions often include the use of organic or inorganic bases to facilitate the formation of the sulfonamide bond . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Análisis De Reacciones Químicas
4-Cyano-N-cyclopropylpyridine-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Major products formed from these reactions include sulfonic acids, amines, and halogenated pyridine derivatives .
Aplicaciones Científicas De Investigación
4-Cyano-N-cyclopropylpyridine-2-sulfonamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-cyano-N-cyclopropylpyridine-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes like carbonic anhydrase by mimicking the structure of the enzyme’s natural substrate . This inhibition can lead to various pharmacological effects, such as diuresis and antibacterial activity .
Comparación Con Compuestos Similares
4-Cyano-N-cyclopropylpyridine-2-sulfonamide can be compared with other sulfonamide derivatives and cyano-containing compounds:
Sulfanilamide: A simpler sulfonamide with antibacterial properties.
4-Cyanopyridine: A compound with similar cyano and pyridine groups but lacking the sulfonamide functionality.
Sulfadiazine: Another sulfonamide used in combination with pyrimethamine to treat toxoplasmosis.
The uniqueness of this compound lies in its combination of the cyano, cyclopropyl, and sulfonamide groups, which confer distinct chemical reactivity and potential pharmacological activities .
Propiedades
Fórmula molecular |
C9H9N3O2S |
|---|---|
Peso molecular |
223.25 g/mol |
Nombre IUPAC |
4-cyano-N-cyclopropylpyridine-2-sulfonamide |
InChI |
InChI=1S/C9H9N3O2S/c10-6-7-3-4-11-9(5-7)15(13,14)12-8-1-2-8/h3-5,8,12H,1-2H2 |
Clave InChI |
UZOBJVVSOIDBSQ-UHFFFAOYSA-N |
SMILES canónico |
C1CC1NS(=O)(=O)C2=NC=CC(=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Amino-1-(8-(bromomethyl)-2-azaspiro[4.5]decan-2-yl)-3-methylbutan-1-one](/img/structure/B13947155.png)

![2-[(E)-(4-Amino-5-methoxy-2-methylphenyl)diazenyl]benzene-1-sulfonic acid](/img/structure/B13947166.png)

![6-(Methylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-ol](/img/structure/B13947173.png)



![Benzo[b]thiophene-2,3-dione, 2-oxime](/img/structure/B13947187.png)



